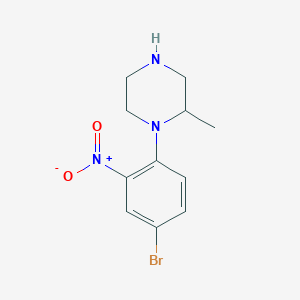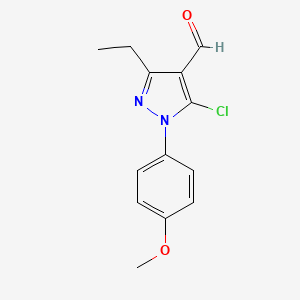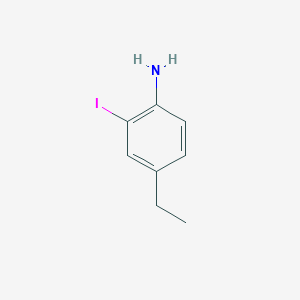
4-Ethyl-2-iodoaniline
Vue d'ensemble
Description
4-Ethyl-2-iodoaniline is an organic compound consisting of a substituted aniline. It has a molecular formula of C8H10IN .
Synthesis Analysis
The synthesis of anilines like this compound often involves methods such as direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, and nitroarene reduction . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a molecular formula of C8H10IN . The average mass is 247.076 Da and the monoisotopic mass is 246.985779 Da .
Physical and Chemical Properties Analysis
This compound has a density of 1.7±0.1 g/cm³, a boiling point of 293.8±33.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 53.3±3.0 kJ/mol and a flash point of 131.5±25.4 °C . The compound has a molar refractivity of 52.9±0.3 cm³ .
Applications De Recherche Scientifique
Structural Analysis and Isomorphism
- 4-Ethyl-2-iodoaniline's structural properties have been compared with other derivatives, such as chloro, bromo, and ethynyl groups. Studies have shown that 4-(4′-Iodo)phenoxyaniline is isostructural to corresponding derivatives, unlike 4-iodoaniline, which is not isostructural to its counterparts. This is explained by conditional isomorphism (Dey & Desiraju, 2004).
Synthesis of Benzoxazinones
- This compound has been used in the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones through a palladium-catalyzed cyclocarbonylation process. This involves a one-pot reaction with acid chlorides and carbon monoxide, yielding significant results in organic synthesis (Larksarp & Alper, 1999).
Antitumor Compound Synthesis
- Research involving 2-iodoaniline, a related compound, in the synthesis of antitumor compounds has been conducted. This process involves sulfonamides undergoing Sonogashira couplings and cyclization to produce compounds with potential antitumor properties (McCarroll et al., 2007).
Preparation of Iodofuranones
- The preparation of 4-Iodofuran-2(5H)-ones using iodolactonisation of ethyl 2,3-allenoates with I2 has been reported, where this compound could potentially play a role in related synthetic pathways (Fu & Ma, 2005).
Synthesis of Functionalized Indoles
- A method for synthesizing highly functionalized 4-aminoindoles has been developed using a process involving o-iodoaniline, a compound similar to this compound. This involves a Catellani and retro-Diels-Alder strategy, showcasing the compound's role in complex organic syntheses (Zhang et al., 2019).
Carbohydrate Chemistry
- The compound has been utilized in carbohydrate chemistry, particularly in protecting groups for carbohydrate thioglycoside donors. This demonstrates its role in facilitating complex sugar-related syntheses (Crich & Bowers, 2006).
Arylation and Quinolinone Synthesis
- Arylation reactions involving 2-iodoaniline derivatives under Heck reaction conditions have been studied, leading to the synthesis of various organic compounds such as quinolin-2-one-4-acetates, highlighting the compound's versatility in organic synthesis (Padmanabhan, Gavaskar & Triggle, 1996).
Applications in Electrochemical Studies
- The electrochemical oxidation of 4-iodoaniline, a related compound, has been investigated, providing insights into the electrochemical properties and potential applications in electrochemistry (Kádár et al., 2001).
Cyclocarbonylation in Organic Synthesis
- Palladium-catalyzed intermolecular cyclocarbonylation of 2-iodoanilines, closely related to this compound, has been used to synthesize complex organic molecules, further demonstrating the compound's utility in organic synthesis (Okuro & Alper, 2012).
Safety and Hazards
4-Ethyl-2-iodoaniline is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Analyse Biochimique
Biochemical Properties
They can act as nucleophiles, reacting with electrophiles, and can also undergo oxidation and reduction reactions
Cellular Effects
The cellular effects of 4-Ethyl-2-iodoaniline are not well-documented. Aromatic amines can influence cell function through various mechanisms. For instance, they can interact with cellular signaling pathways, influence gene expression, and affect cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Aromatic amines can exert their effects at the molecular level through various mechanisms. They can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression
Dosage Effects in Animal Models
Therefore, information about any threshold effects, toxic or adverse effects at high doses is currently unavailable .
Metabolic Pathways
Aromatic amines can be metabolized through phase I and phase II metabolic reactions, which include oxidation, reduction, hydrolysis, and conjugation reactions
Propriétés
IUPAC Name |
4-ethyl-2-iodoaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN/c1-2-6-3-4-8(10)7(9)5-6/h3-5H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIVITZCXSLLQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)N)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


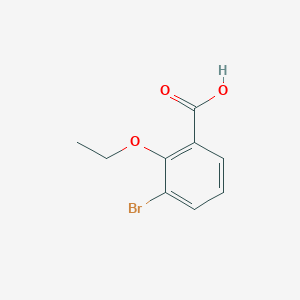
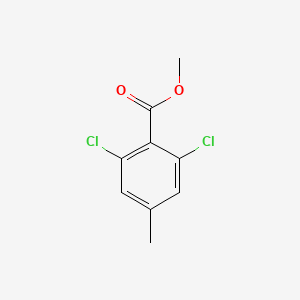
![3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid](/img/structure/B6328990.png)
![1-[(4-tert-Butylphenyl)methyl]-2-methylpiperazine](/img/structure/B6329001.png)


![2-Methyl-1-{[2-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6329014.png)
![2-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6329017.png)

